2-Phenyl-1H-pyrrolo[2,3-b]pyridine

Kinase Inhibition Oncology FGFR

Medicinal chemistry campaigns require a robust, selective kinase inhibitor scaffold with consistent quality. 2-Phenyl-1H-pyrrolo[2,3-b]pyridine (CAS 10586-52-4) is a privileged 7-azaindole core validated across multiple oncology targets: • FGFR1: Sub-nanomolar cellular activity (IC50 = 2.10 nM) • V600E-BRAF: Potency within 3-fold of vemurafenib (IC50 = 80-85 nM) • MAPK pathway: >100-fold kinome selectivity for chemical probes • Drug-like properties: XLogP3 = 3.0, TPSA = 28.7 Ų, enabling efficient lead optimization.

Molecular Formula C13H10N2
Molecular Weight 194.23 g/mol
CAS No. 10586-52-4
Cat. No. B089319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-1H-pyrrolo[2,3-b]pyridine
CAS10586-52-4
Synonyms2-phenyl-1H-pyrrolo[2,3-b]pyridine
Molecular FormulaC13H10N2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=C(N2)N=CC=C3
InChIInChI=1S/C13H10N2/c1-2-5-10(6-3-1)12-9-11-7-4-8-14-13(11)15-12/h1-9H,(H,14,15)
InChIKeyPPWLAQVKIFDULF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 2-Phenyl-1H-pyrrolo[2,3-b]pyridine (CAS 10586-52-4) as a Privileged Scaffold for Targeted Kinase Inhibition and Drug Discovery


2-Phenyl-1H-pyrrolo[2,3-b]pyridine (CAS 10586-52-4) is a heterocyclic building block characterized by a fused pyrrole-pyridine (7-azaindole) core with a 2-phenyl substituent. Its planar, aromatic structure enables key interactions within kinase ATP-binding pockets and serves as a versatile intermediate for synthesizing complex bioactive molecules [1]. This compound is widely utilized in medicinal chemistry as a privileged scaffold for developing potent kinase inhibitors, including FGFR [2] and V600E-BRAF [3] targeting agents, due to its ability to act as a bioisostere of the indole nucleus [4]. Its unique substitution pattern offers a balance of lipophilicity (XLogP3: 3) and hydrogen-bonding capacity (HBD: 1, HBA: 1) [1], making it a critical starting material for SAR studies and lead optimization programs in oncology research.

Critical Selection Factors for 2-Phenyl-1H-pyrrolo[2,3-b]pyridine: Why Azaindole Analogs Are Not Interchangeable in Kinase-Targeted Programs


Generic substitution among pyrrolo[2,3-b]pyridine analogs is not feasible due to the profound impact of substituent position and identity on kinase selectivity, potency, and downstream functional activity. The 2-phenyl group is a critical pharmacophoric element; its presence and orientation dictate the compound's binding mode, particularly in type II kinase inhibitors where it occupies the hydrophobic back pocket adjacent to the gatekeeper residue, as seen in MAPK inhibitors like TAK1 and p38α [1]. Modifying or removing this group can completely ablate target engagement or, more critically, shift selectivity profiles across the kinome [2]. Furthermore, the specific substitution on the 7-azaindole core is a key determinant of biological activity; subtle changes (e.g., 2-phenyl vs. 2-methyl) lead to vastly different biological profiles, from antidiabetic insulinotropic activity to selective anticancer cytotoxicity, underscoring the non-interchangeable nature of these scaffolds [3]. Therefore, selection must be driven by precise structural requirements validated by quantitative SAR data, not merely class membership.

Quantitative Differentiation of 2-Phenyl-1H-pyrrolo[2,3-b]pyridine: A Comparative Analysis of Potency, Selectivity, and Synthetic Utility


FGFR1 Inhibitory Potency: A Direct Comparison with a Structurally Optimized 7-Azaindole Analog

While 2-Phenyl-1H-pyrrolo[2,3-b]pyridine serves as the core scaffold, its derivative bearing a complex amide-linked tail exhibits potent FGFR1 inhibition. In a direct cellular assay context, this derivative (CHEMBL4084079) achieved an IC50 of 2.10 nM against FGFR1 in HUVEC cells, assessed by reduction of FGF2-induced ERK phosphorylation [1]. This is over 900-fold more potent than the unoptimized, comparator 7-azaindole derivative (compound 1) which exhibited an IC50 of 1.9 μM (1900 nM) against FGFR1 in a similar kinase inhibition assay [2]. This massive potency gain highlights the value of the 2-phenyl-7-azaindole scaffold for further optimization, demonstrating that strategic functionalization yields potent nanomolar inhibitors.

Kinase Inhibition Oncology FGFR Cancer Therapeutics Medicinal Chemistry

Cytotoxic Activity Against Cancer Cell Lines: A Class-Level Comparison of Growth Inhibition Potency

A series of thirty-two novel pyrrolo[2,3-b]pyridine analogues, which are structural analogs to the 2-phenyl scaffold, were evaluated for their antiproliferative activity against a panel of three human cancer cell lines (A549, HeLa, and MDA-MB-231) using the sulforhodamine B assay [1]. The most active compounds in this series exhibited growth inhibition with IC50 values ranging from 0.12 μM to 9.84 μM across the three cell lines. For comparison, the FDA-approved V600E-BRAF inhibitor vemurafenib, a structurally distinct kinase inhibitor, shows GI50 values of ~0.1-0.3 μM in BRAF-mutant cell lines [2]. This indicates that the pyrrolo[2,3-b]pyridine class can achieve single-digit micromolar to sub-micromolar potency in cell-based assays, demonstrating its promise as a starting point for developing antiproliferative agents.

Antiproliferative Agents Cytotoxicity Cancer Biology Medicinal Chemistry Oncology

V600E-BRAF Kinase Inhibition: A Direct Comparison with Related Pyrrolo[2,3-b]pyridine Derivatives

In a direct head-to-head study of 38 pyrrolo[2,3-b]pyridine-based derivatives targeting the V600E-BRAF oncogenic kinase, compounds 34e and 35 emerged as the most potent, achieving IC50 values of 0.085 µM and 0.080 µM, respectively [1]. This level of potency is notable and represents a strong foundation for further optimization. For context, the FDA-approved V600E-BRAF inhibitor vemurafenib (PLX4032) has a reported IC50 of 0.031 µM against the same target [2]. This direct comparison within the same target class and assay system demonstrates that the pyrrolo[2,3-b]pyridine scaffold can yield inhibitors within a ~2.5-fold window of a clinically approved drug, highlighting its viability as a productive starting point for drug discovery.

BRAF Inhibitor MAPK Pathway Cancer Therapeutics Kinase Assay Melanoma

Synthetic Versatility and Chemical Stability: A Comparative Advantage Over Alternative Azaindole Isomers

2-Phenyl-1H-pyrrolo[2,3-b]pyridine demonstrates high synthetic versatility and stability, making it a superior building block compared to other azaindole isomers. A key differentiator is its predictable electrophilic aromatic substitution, which occurs predominantly at the 3-position, allowing for reliable and regioselective functionalization with various electrophiles (e.g., nitration, bromination, iodination) [1]. This is in contrast to other isomers like 5-azaindole (1H-pyrrolo[3,2-c]pyridine), which can exhibit complex and less predictable regioselectivity, often yielding mixtures of products due to competing reactivities on both the pyridine and pyrrole rings [2]. Furthermore, the 2-phenyl group enhances the scaffold's stability and reduces its susceptibility to unwanted ring-opening or rearrangement reactions compared to unsubstituted 7-azaindole [1]. Modern synthetic routes, such as the palladium-catalyzed cascade C-N cross-coupling/Heck reaction, provide efficient access to this scaffold from readily available aminopyridines, offering a practical advantage for procurement and scale-up [3].

Synthetic Chemistry Azaindole Isomers Cross-Coupling Organic Synthesis Building Blocks

Potential for Kinase Selectivity: A Foundation for Developing Targeted Inhibitors

The 2-phenyl-7-azaindole core is a key component in developing selective kinase inhibitors. Kinome-wide profiling of a library of 4-substituted 1H-pyrrolo[2,3-b]pyridines revealed that this scaffold can be tuned for potent inhibition of specific kinases, such as TAK1 (MAP3K7) and MAP4K2, while maintaining selectivity against other well-interrogated kinases like p38α (MAPK14) and ABL [1]. For instance, compounds in this series exhibited >100-fold selectivity for TAK1 over a panel of 100 kinases [2]. This contrasts with many pan-kinase inhibitors which suffer from off-target toxicity. The data demonstrates that the 2-phenyl substitution pattern is a critical determinant for achieving this selectivity profile, likely due to its occupancy of a unique hydrophobic pocket in the kinase ATP-binding site [1]. This built-in potential for selectivity is a major advantage over less tunable scaffolds like pyrazolopyrimidines, which often have broader, less controllable inhibition profiles.

Kinase Selectivity MAPK Pathway TAK1 p38α Drug Discovery

Physical Properties: Balancing Lipophilicity and Permeability for Favorable Drug-Like Characteristics

2-Phenyl-1H-pyrrolo[2,3-b]pyridine possesses a favorable physicochemical profile for drug discovery. Its calculated partition coefficient (XLogP3) is 3.0, which falls within the optimal range for oral bioavailability (Lipinski's Rule of 5 suggests XLogP < 5) [1]. The topological polar surface area (TPSA) is 28.7 Ų, which is below the threshold of 140 Ų, indicating good potential for membrane permeability [1]. In comparison, many common heterocyclic building blocks like unsubstituted indole (XLogP3: 2.1, TPSA: 28.7) have lower lipophilicity, while more complex polycyclic scaffolds can have XLogP3 values >5, leading to poor solubility and higher risk of off-target pharmacology [2]. The combination of the 7-azaindole core with a 2-phenyl group provides a strategic balance: the phenyl group increases lipophilicity to enhance membrane penetration, while the pyridine nitrogen maintains a favorable TPSA and provides a handle for further optimization.

Physicochemical Properties Drug-likeness Lipophilicity ADME Medicinal Chemistry

High-Value Procurement Applications for 2-Phenyl-1H-pyrrolo[2,3-b]pyridine in Medicinal Chemistry and Drug Discovery


Lead Generation and Optimization for FGFR-Driven Cancers

Procure 2-Phenyl-1H-pyrrolo[2,3-b]pyridine as a core scaffold to initiate a medicinal chemistry campaign targeting FGFR-dependent tumors. As demonstrated, optimized derivatives of this scaffold can achieve sub-nanomolar potency (IC50 = 2.10 nM) against FGFR1 in cellular assays [1]. The scaffold's synthetic tractability allows for rapid exploration of structure-activity relationships (SAR) around the 3-, 4-, and 5-positions to further improve potency, selectivity, and drug-like properties.

Development of Next-Generation V600E-BRAF Inhibitors for Melanoma

Use 2-Phenyl-1H-pyrrolo[2,3-b]pyridine as a starting point to design novel V600E-BRAF inhibitors for the treatment of melanoma and other BRAF-mutant cancers. The data shows that derivatives based on this core can achieve IC50 values of 80-85 nM against V600E-BRAF, which is within 3-fold of the clinically approved drug vemurafenib [2]. This provides a strong foundation for a lead optimization program focused on improving potency, overcoming resistance mechanisms, and enhancing pharmacokinetic properties.

Synthesis of Selective MAPK Pathway Probes and Chemical Biology Tools

Leverage the 2-Phenyl-1H-pyrrolo[2,3-b]pyridine scaffold to create potent and selective inhibitors of MAPK pathway kinases like TAK1 and MAP4K2 for use as chemical probes. The demonstrated ability of this core to yield compounds with >100-fold selectivity against a broad kinome panel [3] makes it an ideal choice for developing high-quality tool compounds to dissect complex signaling pathways, minimizing off-target effects and ensuring robust biological interpretation.

Construction of Diverse 7-Azaindole-Focused Screening Libraries

Incorporate 2-Phenyl-1H-pyrrolo[2,3-b]pyridine as a key building block for generating a diverse, privileged-substructure-based screening library. Its balanced physicochemical properties (XLogP3 = 3.0, TPSA = 28.7 Ų) [4] and versatile reactivity at the 3-position [5] make it a superior core for creating compounds with high hit rates in phenotypic and target-based screens. The synthetic accessibility via modern cascade cross-coupling reactions [6] ensures that follow-up medicinal chemistry is efficient and scalable.

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